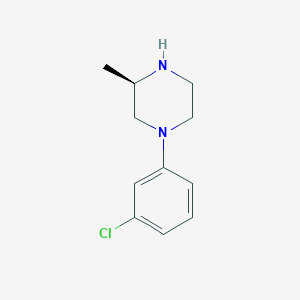
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)-
Beschreibung
Piperazin, 1-(3-Chlorphenyl)-3-methyl-, (3R)- ist eine Verbindung, die zur Klasse der Piperazine gehört. Piperazine sind heterocyclische organische Verbindungen, die einen sechsgliedrigen Ring mit zwei Stickstoffatomen an gegenüberliegenden Positionen enthalten. Diese spezifische Verbindung zeichnet sich durch das Vorhandensein einer 3-Chlorphenylgruppe und einer Methylgruppe aus, die an den Piperazinring gebunden sind. Piperazine sind in der medizinischen Chemie aufgrund ihrer vielfältigen pharmakologischen Eigenschaften weit verbreitet.
Eigenschaften
CAS-Nummer |
161800-20-0 |
|---|---|
Molekularformel |
C11H15ClN2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
(3R)-1-(3-chlorophenyl)-3-methylpiperazine |
InChI |
InChI=1S/C11H15ClN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
GRBUTWWFTFQSMF-SECBINFHSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC1CN(CCN1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Piperazinderivaten, einschließlich Piperazin, 1-(3-Chlorphenyl)-3-methyl-, (3R)-, kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Beispielsweise führt die Reaktion zwischen N,N’-Bisnosyldiamin und Diphenylvinylsulfoniumtriflat in Gegenwart einer Base wie DBU zur Bildung von geschützten Piperazinen . Eine andere Methode beinhaltet die Aza-Michael-Addition zwischen geschützten 1,2-Diaminen und in situ erzeugten Sulfoniumsalzen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Piperazinderivaten beinhaltet häufig die großtechnische Synthese unter Verwendung effizienter und kostengünstiger Verfahren. Eine solche Methode ist die Pd-katalysierte Aminierung von Arylchloriden unter aeroben Bedingungen, die hohe Ausbeuten an Arylpiperazinen liefert . Dieses Verfahren ist besonders nützlich für die Herstellung biologisch relevanter Piperazine im industriellen Maßstab.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Piperazin, 1-(3-Chlorphenyl)-3-methyl-, (3R)- hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Es wird auf seine Interaktionen mit biologischen Molekülen und sein Potenzial als Werkzeug in der biochemischen Forschung untersucht.
Wirkmechanismus
Der Wirkmechanismus von Piperazin, 1-(3-Chlorphenyl)-3-methyl-, (3R)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Piperazinderivate sind dafür bekannt, als Agonisten oder Antagonisten an verschiedenen Rezeptoren zu wirken, einschließlich Serotoninrezeptoren. Beispielsweise wirken einige Piperazinderivate als Serotoninrezeptoragonisten, imitieren die Wirkungen von Serotonin und modulieren die Neurotransmission. Diese Interaktion kann zu verschiedenen physiologischen Wirkungen führen, wie z. B. Anxiolytika- oder Antidepressivaaktivität.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its interactions with biological molecules and its potential as a tool in biochemical research.
Industry: Piperazine compounds are used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as agonists or antagonists at various receptors, including serotonin receptors. For example, some piperazine derivatives act as serotonin receptor agonists, mimicking the effects of serotonin and modulating neurotransmission . This interaction can lead to various physiological effects, such as anxiolytic or antidepressant activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Chlorphenyl)piperazin (mCPP): Ein psychoaktives Medikament mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen pharmakologischen Eigenschaften.
1-(3-Trifluormethylphenyl)piperazin (TFMPP): Ein weiteres Piperazinderivat mit unterschiedlichen chemischen und biologischen Eigenschaften.
Einzigartigkeit
Piperazin, 1-(3-Chlorphenyl)-3-methyl-, (3R)- ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm unterschiedliche chemische und pharmakologische Eigenschaften verleiht. Das Vorhandensein der 3-Chlorphenylgruppe und der Methylgruppe an bestimmten Positionen am Piperazinring kann seine Reaktivität, Bindungsaffinität und allgemeine biologische Aktivität beeinflussen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


